N-cyclopropyl-2-phenylacetamide
Description
N-Cyclopropyl-2-phenylacetamide (CAS: Unspecified) is a cyclopropane-containing amide derivative synthesized via the GP A reaction protocol using 2-phenylacetyl chloride and cyclopropylamine. It is obtained as a white solid with a high yield of 95% and characterized by ¹H NMR spectroscopy consistent with literature data . The compound serves as a versatile intermediate in organic synthesis, exemplified by its conversion to N-(3-iodo-1-methoxypropyl)-2-phenylacetamide (4l) through 1,3-difunctionalization, yielding 75% of the product after column chromatography . Its structural simplicity, characterized by a phenylacetamide backbone and a cyclopropylamine substituent, makes it a model compound for studying cyclopropane ring reactivity and steric/electronic effects in amide systems.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-cyclopropyl-2-phenylacetamide |
InChI |
InChI=1S/C11H13NO/c13-11(12-10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) |
InChI Key |
BBHFXHDPZONCIV-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
The following compounds share the N-cyclopropylamide core but differ in aromatic substituents, influencing their physicochemical and synthetic properties:
- Electronic Effects: The electron-withdrawing phenyl group in 3l enhances electrophilicity at the amide carbonyl, facilitating nucleophilic attacks observed in its conversion to 4l . Stability: The pivaloyl group in 3n confers steric protection to the amide bond, likely improving metabolic stability in pharmaceutical contexts .
Derivatives with Modified N-Substituents or Backbone
Several acetamide derivatives feature alternative N-substituents or backbone modifications, as shown below:
- Key Insights :
- Biological Activity : The addition of a 3-chlorophenyl group in the first compound may mimic bioactive motifs seen in agrochemicals or pharmaceuticals, though specific data are unavailable .
- Solubility : Replacement of the cyclopropyl group with a dihydroindenyl moiety (bulkier, rigid) could reduce aqueous solubility compared to 3l .
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